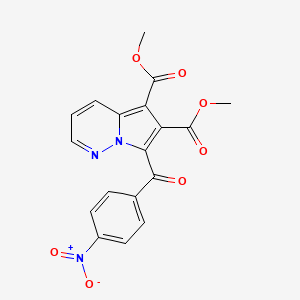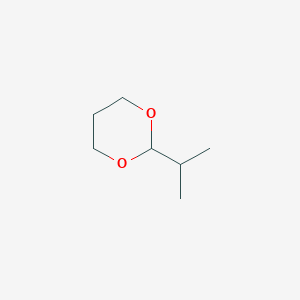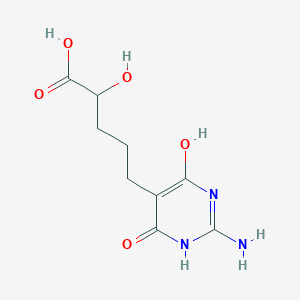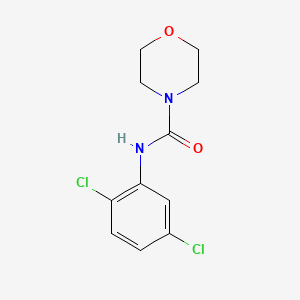
5-hydroxy-N,N-dimethyl-2,3,4,6-tetrakis(phenylmethoxy)hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-DIMETHYL-2,3,4,6-TETRA-O-BENZYL-D-GLUCONAMIDE is a complex organic compound with the molecular formula C36H41NO6 and a molecular weight of 583.731 g/mol . This compound is characterized by its multiple benzyl groups attached to a gluconamide backbone, making it a valuable intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-2,3,4,6-TETRA-O-BENZYL-D-GLUCONAMIDE typically involves the protection of hydroxyl groups on a glucose derivative followed by amide formation. The process generally includes:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using benzyl groups through benzylation reactions.
Amide Formation: The protected glucose derivative is then reacted with dimethylamine to form the gluconamide structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale benzylation and amide formation reactions under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
N,N-DIMETHYL-2,3,4,6-TETRA-O-BENZYL-D-GLUCONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or alter the oxidation state of the compound.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学研究应用
N,N-DIMETHYL-2,3,4,6-TETRA-O-BENZYL-D-GLUCONAMIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of carbohydrate metabolism and enzyme interactions.
Industry: It is utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of N,N-DIMETHYL-2,3,4,6-TETRA-O-BENZYL-D-GLUCONAMIDE involves its interaction with specific molecular targets. The benzyl groups provide hydrophobic interactions, while the gluconamide backbone can form hydrogen bonds and other interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways .
相似化合物的比较
Similar Compounds
2,3,4,6-TETRA-O-BENZYL-D-GLUCOPYRANOSE: Similar in structure but lacks the dimethylamino group.
N-ACETYL-1,3,4,6-TETRA-O-BENZYL-BETA-D-GLUCOSAMINE: Contains an acetyl group instead of the dimethylamino group.
1-O-BENZYL-2,3,4,6-TETRA-O-ACETYL-BETA-D-GLUCOSIDE: Features acetyl groups instead of benzyl groups.
Uniqueness
N,N-DIMETHYL-2,3,4,6-TETRA-O-BENZYL-D-GLUCONAMIDE is unique due to its combination of benzyl and dimethylamino groups, which provide distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications .
属性
CAS 编号 |
13096-63-4 |
|---|---|
分子式 |
C36H41NO6 |
分子量 |
583.7 g/mol |
IUPAC 名称 |
5-hydroxy-N,N-dimethyl-2,3,4,6-tetrakis(phenylmethoxy)hexanamide |
InChI |
InChI=1S/C36H41NO6/c1-37(2)36(39)35(43-26-31-21-13-6-14-22-31)34(42-25-30-19-11-5-12-20-30)33(41-24-29-17-9-4-10-18-29)32(38)27-40-23-28-15-7-3-8-16-28/h3-22,32-35,38H,23-27H2,1-2H3 |
InChI 键 |
QYIKWJWGECKSEN-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)C(C(C(C(COCC1=CC=CC=C1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-methoxy-6-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}phenol](/img/structure/B11954314.png)




![5-[(4-Bromophenyl)amino]-5-oxopentanoic acid](/img/structure/B11954346.png)
![2,5-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B11954359.png)

![[(4-Chlorophenyl)amino][(cyclohexylideneamino)oxy]methanone](/img/structure/B11954370.png)


